(3,4-Dichlorophenyl)methanesulfonyl chloride
Overview
Description
“(3,4-Dichlorophenyl)methanesulfonyl chloride” is a heterocyclic organic compound . It is also known by other names such as “3,4-Dichloro-α-toluenesulfonyl chloride” and "3,4-Dichlorobenzenemethanesulfonyl chloride" . Its empirical formula is C7H5Cl3O2S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C7H5Cl3O2S . The molecular weight of this compound is 259.54 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 259.54 . The density of a similar compound, methanesulfonyl chloride, is 1.48 g/mL at 25 °C .Scientific Research Applications
Radioactive Labeling
Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, to study the metabolic fate of nematicides. This compound was obtained from methanesulfonyl chloride and 2,4-dichlorophenol, showing its utility in creating radioactive tracers for research purposes (Burton & Stoutamire, 1973).
Synthesis of Complex Organic Compounds
Upadhyaya et al. (1997) discussed the methanesulfonic acid-catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol, which led to the creation of complex organic compounds. This highlights the role of methanesulfonyl chloride in synthesizing intricate organic structures (Upadhyaya et al., 1997).
Electrochemical Properties in Ionic Liquids
A study by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-AlCl3 ionic liquid. This demonstrated the potential of methanesulfonyl chloride in developing advanced materials for electrochemical applications (Su, Winnick, & Kohl, 2001).
Catalysis and Chemical Reactions
Kamigata et al. (1984) studied the reactions of sulfonyl chlorides with olefins, catalyzed by dichlorotris(triphenylphosphine)ruthenium(II), demonstrating methanesulfonyl chloride's role in catalyzing chemical reactions to produce β-chlorosulfones (Kamigata et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound (3,4-Dichlorophenyl)methanesulfonyl chloride are heterocyclic amines . These amines play a crucial role in various biological processes, including cell signaling, biosynthesis, and metabolic pathways.
Mode of Action
This compound interacts with its targets, the heterocyclic amines, through a chemical reaction . This reaction results in the formation of complex sulfonamides , which are known to have a wide range of biological activities, including antibacterial, diuretic, and antiretroviral properties.
Biochemical Pathways
The interaction of this compound with heterocyclic amines affects various biochemical pathways. The formation of complex sulfonamides can influence the activity of enzymes, receptors, and ion channels, thereby affecting downstream cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. By forming complex sulfonamides with heterocyclic amines, it can modulate the activity of various enzymes, receptors, and ion channels, leading to changes in cellular functions .
Biochemical Analysis
Biochemical Properties
(3,4-Dichlorophenyl)methanesulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a building block in the synthesis of complex sulfonamides, which are crucial in medicinal chemistry . The compound reacts readily with heterocyclic amines, forming stable sulfonamide bonds. These interactions are essential for studying enzyme inhibition and protein modification, providing insights into the biochemical pathways and mechanisms involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of sulfonamide bonds can inhibit specific enzymes, leading to altered metabolic pathways and changes in gene expression . These modifications can have significant implications for understanding disease mechanisms and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide bonds . This reaction can inhibit enzyme activity or alter protein function, leading to changes in cellular processes. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Over time, the degradation products may influence cellular function differently, necessitating careful control of experimental conditions. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for chronic exposure studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. These dose-dependent effects highlight the importance of optimizing dosage regimens in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific metabolic enzymes, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, providing insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383267 | |
Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85952-30-3 | |
Record name | 3,4-Dichlorophenylmethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85952-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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